3-Hexyne

Catalytic hydrogenation Stereoselective synthesis Alkyne semi-hydrogenation

3-Hexyne (CAS 928-49-4), also known as diethylacetylene, is a symmetrical internal alkyne with the molecular formula C6H10 and a molecular weight of 82.14 g/mol. As a colorless liquid, it exhibits a boiling point of 81-82 °C, a density of 0.723 g/mL at 25 °C, and a refractive index of 1.411.

Molecular Formula C6H10
Molecular Weight 82.14 g/mol
CAS No. 928-49-4
Cat. No. B1328910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hexyne
CAS928-49-4
Molecular FormulaC6H10
Molecular Weight82.14 g/mol
Structural Identifiers
SMILESCCC#CCC
InChIInChI=1S/C6H10/c1-3-5-6-4-2/h3-4H2,1-2H3
InChIKeyDQQNMIPXXNPGCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Hexyne (CAS 928-49-4) for Chemical Synthesis: Product Specifications and Baseline Characteristics


3-Hexyne (CAS 928-49-4), also known as diethylacetylene, is a symmetrical internal alkyne with the molecular formula C6H10 and a molecular weight of 82.14 g/mol [1]. As a colorless liquid, it exhibits a boiling point of 81-82 °C, a density of 0.723 g/mL at 25 °C, and a refractive index of 1.411 [1]. Unlike terminal alkynes such as 1-hexyne, 3-hexyne lacks an acidic terminal proton (pKa ~ 25), rendering it unreactive toward strongly basic conditions that would deprotonate terminal alkynes and lead to undesired side reactions [2]. This inherent stability under basic conditions, coupled with its symmetric structure, makes 3-hexyne a valuable building block in organic and organometallic synthesis, particularly in reactions requiring a non-terminal, symmetrically substituted alkyne [2].

Why 3-Hexyne Cannot Be Readily Substituted by 1-Hexyne or 2-Hexyne in Critical Applications


The isomeric hexynes—1-hexyne (terminal), 2-hexyne (internal, unsymmetrical), and 3-hexyne (internal, symmetrical)—exhibit fundamentally distinct chemical behaviors due to differences in their electronic structure and symmetry. 1-Hexyne possesses a terminal acidic proton (pKa ≈ 25) that can be deprotonated by strong bases (e.g., NaNH2), leading to nucleophilic acetylide formation; 3-hexyne lacks this proton and is inert to such conditions [1]. 2-Hexyne and 3-hexyne, both internal alkynes, can be interconverted under specific isomerization conditions [1], but their spectroscopic signatures and reactivity in catalytic transformations diverge significantly. Notably, 3-hexyne's symmetry (C2h point group) results in the absence of a C≡C stretching absorption in IR spectroscopy due to a zero dipole moment change, a feature that distinguishes it from both 1-hexyne and 2-hexyne and is critical for analytical and quality control workflows [2]. In catalytic hydrogenation, 3-hexyne serves as a benchmark substrate for evaluating stereoselectivity toward (Z)-alkenes, with catalyst performance often optimized specifically for this symmetrical internal alkyne [3]. Substituting 3-hexyne with 1-hexyne or 2-hexyne would alter reaction kinetics, product distribution, and analytical detection, potentially compromising reproducibility and yield in established protocols.

3-Hexyne: Quantifiable Differentiation Evidence Against Closest Analogs


Superior Cis-Selectivity in Catalytic Semi-Hydrogenation: 3-Hexyne vs. Terminal Alkynes

In catalytic semi-hydrogenation, 3-hexyne exhibits a high selectivity for cis-3-hexene, achieving a cis:trans ratio of 9:1 (90% cis) when using a Cu-Zn cluster catalyst [Cu4Zn10](Cp*)8 at 100 °C under dihydrogen [1]. This selectivity is consistent across multiple catalyst systems, including W-Pd/alumina which yields >95% (Z)-3-hexene [2]. In contrast, terminal alkynes like 1-hexyne typically undergo over-hydrogenation to alkanes more readily or require more stringent conditions to achieve comparable stereocontrol due to the presence of the acidic terminal proton and differing adsorption geometries on catalyst surfaces [3].

Catalytic hydrogenation Stereoselective synthesis Alkyne semi-hydrogenation

Controlled Polymerization Enabled by 3-Hexyne's Symmetry vs. Unsymmetrical Internal Alkynes

3-Hexyne undergoes controlled polymerization using a Nb-based neophylidene catalyst, Nb(CHCMe2Ph)(NC6F5)[OC(CF3)3](PMe3)2, without the formation of catalytically inactive species [1]. This contrasts sharply with the reaction of the trimethylsilyl analogue Nb(CHSiMe3)(NC6F5)[OC(CF3)3](PMe3)2 with 3-hexyne, which instead produces an inactive alkyne-coordinated complex and a cyclopentadiene derivative, yielding no polymer [1]. The symmetrical nature of 3-hexyne (and other symmetrical dialkylacetylenes like 4-octyne and 5-decyne) facilitates a clean, living polymerization, whereas unsymmetrical internal alkynes such as 2-hexyne often lead to broader polydispersities and lower molecular weight control due to regiochemical ambiguities during monomer insertion [2].

Polymer chemistry Metathesis polymerization Organometallic catalysis

Low-Cost Tungsten Catalyst Achieves 94% Selectivity to (Z)-3-Hexene: A Cost-Effective Alternative to Lindlar Catalyst

A monometallic tungsten catalyst supported on alumina (7.1WN/A) achieves 94% selectivity for (Z)-3-hexene from 3-hexyne at 323 K [1]. This performance is quantitatively comparable to the classical Lindlar catalyst (5 wt% Pd), which is the industrial benchmark for alkyne semi-hydrogenation but is significantly more expensive due to its palladium content [1]. The tungsten catalyst also exhibits high sensitivity to temperature, with maximum conversion and selectivity only attained at 323 K, underscoring the need for precise reaction control [2]. The selectivity of 94% for (Z)-3-hexene is a direct, quantifiable metric that positions 3-hexyne as a substrate of choice for evaluating and implementing cost-effective, non-precious metal catalysts in industrial semi-hydrogenation processes.

Heterogeneous catalysis Green chemistry Process chemistry

IR Spectroscopic Differentiation: 3-Hexyne's Unique Silent C≡C Stretch vs. 1-Hexyne and 2-Hexyne

3-Hexyne can be unequivocally distinguished from its isomers 1-hexyne and 2-hexyne using infrared (IR) spectroscopy due to its molecular symmetry. 1-Hexyne exhibits characteristic absorption bands at ~3300 cm⁻¹ (≡C–H stretch) and ~2100 cm⁻¹ (C≡C stretch). 2-Hexyne shows a weak C≡C stretch at ~2100 cm⁻¹ but no ≡C–H stretch. In contrast, 3-hexyne shows no absorption band in the 2100-2600 cm⁻¹ region because the symmetric stretching of the C≡C bond does not result in a change in dipole moment [1][2]. This spectroscopic silence for the triple bond stretch is a definitive, quantifiable property that enables rapid, non-destructive identification and purity assessment of 3-hexyne in analytical and quality control laboratories.

Analytical chemistry Quality control Spectroscopy

High Turnover Numbers in Gold-Catalyzed Methanol Addition: 3-Hexyne as a Benchmark Internal Alkyne

In the gold(I)-catalyzed addition of methanol to internal alkynes, 3-hexyne serves as a representative substrate for evaluating catalyst performance. Dissymmetric gold(I) N-heterocyclic carbene (Au-NHC) complexes achieve turnover frequencies up to 294,000 h⁻¹ and turnover numbers up to 800,000 mol.mol(Au)⁻¹ for the addition of methanol to 3-hexyne [1]. In stark contrast, symmetric Au-NHC complexes (bis-alkyl or bis-mesityl) display low activity under identical conditions [1]. This stark difference in catalytic efficiency, quantified by TOF and TON, highlights the critical role of catalyst symmetry when paired with a symmetrical substrate like 3-hexyne and demonstrates its utility as a benchmark substrate for developing high-performance gold catalysts.

Homogeneous catalysis Gold catalysis Reaction methodology

Optimal Use Cases for 3-Hexyne Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of (Z)-Alkenes via Semi-Hydrogenation

3-Hexyne is an ideal substrate for the semi-hydrogenation to (Z)-3-hexene, achieving up to 95% selectivity with W-Pd/alumina catalysts or 90% cis-selectivity with Cu-Zn clusters [1][2]. This high stereoselectivity is essential for producing cis-alkenes used in the synthesis of insect pheromones, fragrances, and pharmaceutical intermediates. The ability to achieve comparable selectivity using low-cost tungsten catalysts (94% with 7.1WN/A) makes 3-hexyne particularly attractive for cost-sensitive industrial hydrogenation processes [3].

Controlled Synthesis of Polyacetylenes for Advanced Materials

The symmetrical structure of 3-hexyne enables controlled, living polymerization using specific Nb-based catalysts, yielding well-defined poly(3-hexyne) with narrow polydispersity [4]. This polymer is of interest for electronic and optoelectronic applications, including organic semiconductors and sensors. Unlike polymerization with unsymmetrical alkynes, the symmetrical nature of 3-hexyne avoids regiochemical ambiguities, ensuring uniform polymer microstructure and predictable material properties.

Benchmark Substrate for Developing and Evaluating Alkyne Functionalization Catalysts

3-Hexyne serves as a representative internal alkyne for assessing catalyst performance in reactions such as alcohol addition, where dissymmetric Au-NHC catalysts achieve TONs up to 800,000 [5]. Its lack of a terminal proton and symmetrical structure make it a robust, well-defined substrate for mechanistic studies and catalyst screening. This benchmarking role is critical for advancing catalytic methodologies in both academic and industrial research settings.

Analytical Standard and Quality Control Reference for Isomeric Alkyne Mixtures

Due to its unique IR spectroscopic signature (absence of C≡C stretching band), 3-hexyne is readily distinguished from 1-hexyne and 2-hexyne [6]. This property makes it an invaluable analytical standard for calibrating IR and Raman spectrometers, as well as a reference compound for quality control in chemical manufacturing where isomeric purity is critical. Its well-defined physical properties (bp 81-82 °C, density 0.723 g/mL) further support its use as a calibration standard in gas chromatography and other analytical techniques [7].

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